molecular formula C7H8F2O B2509641 5,5-Difluorobicyclo[2.2.1]heptan-2-one CAS No. 2253640-17-2

5,5-Difluorobicyclo[2.2.1]heptan-2-one

Cat. No.: B2509641
CAS No.: 2253640-17-2
M. Wt: 146.137
InChI Key: VTTCLFDTPTVOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Difluorobicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C7H8F2O and its molecular weight is 146.137. The purity is usually 95%.
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Scientific Research Applications

Chiral Synthesis and Fragmentation Reactions

A study demonstrated the fragmentation of specific bicyclo[2.2.1]heptan-2-one derivatives to yield exo-alkylidenecyclopentane derivatives. This process highlights its role in the synthesis of chiral molecules and its potential application in organic synthesis, particularly in creating compounds with specific stereochemical configurations (Vostrikov et al., 2003).

Stereoelectronic Interactions and Conformational Analysis

Research on diastereoisomers of 2-fluorobicyclo[2.2.1]heptan-7-ols revealed insights into stereoelectronic interactions and the influence of F∙∙∙HO intramolecular hydrogen bonding on the molecule's stability. This study is significant for understanding the quantum nature of hydrogen bonds and their impact on molecular structure and properties (de Rezende et al., 2012).

Electron Transfer Mechanisms

Investigations into the electron transfer mechanisms in aliphatic halides, including chlorobicyclo[2.2.1]heptan-2-ones, offer insights into the reductive cleavage processes controlled by the polycyclic structure's rigidity. This research has implications for designing and understanding the behavior of electron transfer systems in organic chemistry (Uranga et al., 2006).

Hydrogen Bonding and Absolute Configuration

A study on the resolution and absolute configuration of bicyclo[2.2.1]heptan-2-one derivatives emphasized the compound's role in understanding hydrogen bonding properties and stereochemistry. Such insights are crucial for designing molecules with specific chiral properties and for applications in asymmetric synthesis (Plettner et al., 2005).

Properties

IUPAC Name

5,5-difluorobicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)3-4-1-5(7)2-6(4)10/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTCLFDTPTVOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CC2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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